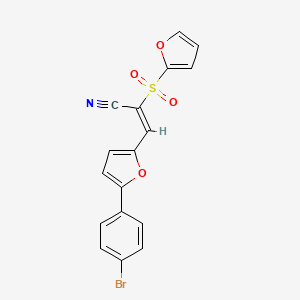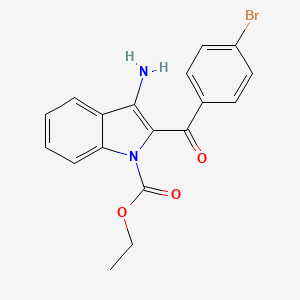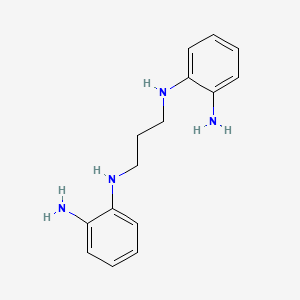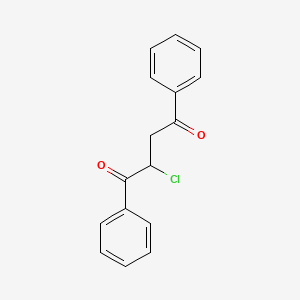
1,2-Dibenzoyl-1-chloroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibenzoyl-1-chloroethane: is an organic compound with the molecular formula C16H13ClO2 and a molecular weight of 272.734 g/mol . This compound is characterized by the presence of two benzoyl groups and one chlorine atom attached to an ethane backbone. It is a rare and unique chemical often used in early discovery research .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dibenzoyl-1-chloroethane can be synthesized through various organic synthesis methods. One common approach involves the reaction of benzoyl chloride with 1,2-dichloroethane in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production of the compound.
化学反应分析
Types of Reactions: 1,2-Dibenzoyl-1-chloroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 1,2-dibenzoyl ethane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 1,2-dibenzoyl-1-hydroxyethane or 1,2-dibenzoyl-1-aminoethane.
Reduction: 1,2-dibenzoyl ethane.
Oxidation: Corresponding carboxylic acids or ketones.
科学研究应用
1,2-Dibenzoyl-1-chloroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用机制
The mechanism of action of 1,2-dibenzoyl-1-chloroethane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modification of cellular signaling pathways .
相似化合物的比较
1,2-Dibenzoyl ethane: Lacks the chlorine atom and has different reactivity and applications.
1,2-Dichloroethane: Contains two chlorine atoms and is used primarily as a solvent and chemical intermediate.
Benzoyl chloride: A simpler compound with one benzoyl group and one chlorine atom, used in acylation reactions.
属性
CAS 编号 |
68665-40-7 |
|---|---|
分子式 |
C16H13ClO2 |
分子量 |
272.72 g/mol |
IUPAC 名称 |
2-chloro-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C16H13ClO2/c17-14(16(19)13-9-5-2-6-10-13)11-15(18)12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI 键 |
QIXMGGCRIXCOHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one](/img/structure/B15074318.png)
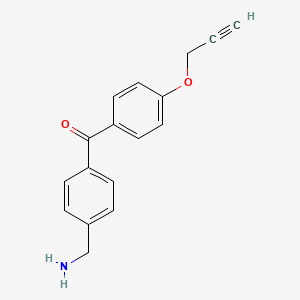
![heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione](/img/structure/B15074331.png)
![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)
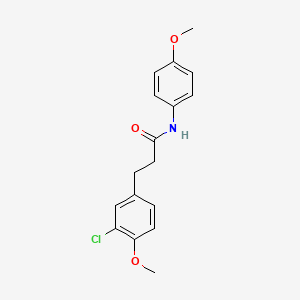
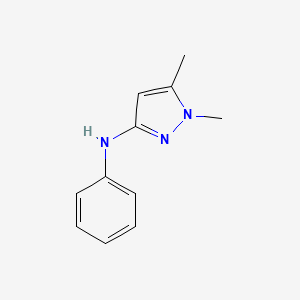

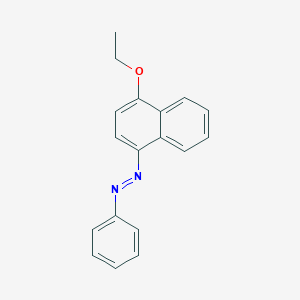
![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)

